

Investigating the Antineoplastic Activities of TL-895: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TL-895 is an orally bioavailable, potent, and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] [2][3] Dysregulation of BTK activity is a key driver in the pathogenesis of numerous B-cell malignancies, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the preclinical antineoplastic activities of **TL-895**, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways and experimental workflows.

Mechanism of Action

TL-895 exerts its antineoplastic effects by covalently binding to the cysteine residue (Cys-481) in the active site of BTK, leading to its irreversible inhibition.[2] This action blocks the downstream signaling cascade initiated by the B-cell receptor, thereby inhibiting B-cell proliferation, survival, and activation.[2] Furthermore, **TL-895** has shown activity in inhibiting the aberrant signaling mediated by the JAK2-V617F mutation, which is prevalent in myeloproliferative neoplasms like myelofibrosis.[4][5]

Quantitative Efficacy Data



The preclinical efficacy of **TL-895** has been demonstrated across various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Parameter	Value	Cell Line/Model	Reference
IC50 (BTK)	1.5 nM	Recombinant BTK	[1][3]
IC50 (BTK auto- phosphorylation at Y223)	1-10 nM	Ramos Burkitt's lymphoma cells	[3]
Inhibition of Cell Adhesion	40% decrease	JAK2-V617F expressing cells on VCAM/ICAM	[4][5]
Inhibition of Chemotaxis	57% decrease	JAK2-V617F expressing cells towards SDF1α	[4][5]
RAC1 Activation	39% decrease	JAK2-V617F expressing cells	[4][5]

Kinase	IC50 (nM)	Selectivity vs. BTK
втк	4.9	-
BMX	1.6	-
BLK	10-39	Moderate
ERBB4	10-39	Moderate
TEC	10-39	Moderate
TXK	10-39	Moderate
CSK	No inhibition	High
EGFR	No inhibition	High

Experimental Protocols



In Vitro Cell Viability and Synergy Analysis

This protocol outlines a method to assess the cytotoxic effects of **TL-895** and to evaluate its synergistic potential when combined with other therapeutic agents.

- Cell Culture: Culture hematological malignancy cell lines (e.g., Ramos, Hel-92) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Drug Preparation: Prepare stock solutions of TL-895 and the combination agent in a suitable solvent (e.g., DMSO). Create a dilution series of each drug and combinations thereof.
- Cell Seeding: Seed cells into 96-well plates at a predetermined density.
- Drug Treatment: Treat the cells with the diluted single agents and drug combinations. Include a vehicle-only control.
- Incubation: Incubate the plates for a specified period (e.g., 72 hours).
- Viability Assay: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each agent. For combination studies, use software such as CompuSyn to calculate the combination index
 (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot for BTK Phosphorylation

This protocol is used to determine the effect of **TL-895** on the auto-phosphorylation of BTK at tyrosine 223 (Y223), a marker of BTK activation.

- Cell Treatment and Lysis: Treat cells (e.g., Ramos) with varying concentrations of TL-895 for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.



- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.
 Incubate the membrane with a primary antibody specific for phosphorylated BTK (pBTK-Y223). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., total BTK or GAPDH) to determine the relative inhibition of BTK phosphorylation.

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of **TL-895**'s antitumor efficacy in a mouse xenograft model.[6]

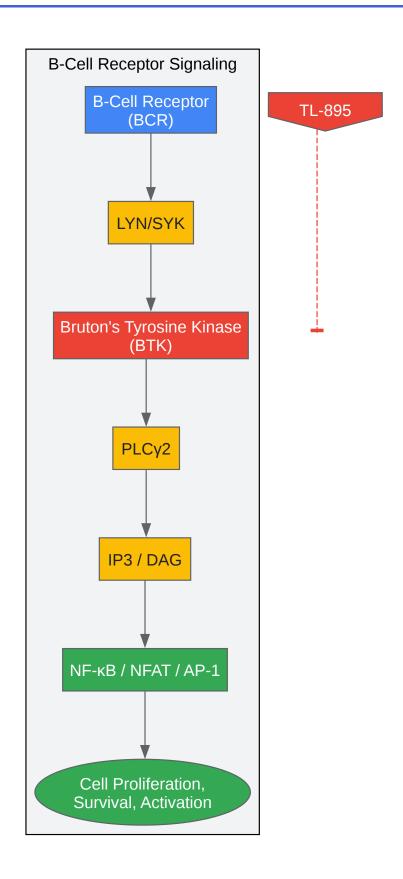
- Cell Preparation: Resuspend cancer cells (e.g., mantle-cell lymphoma cell line) in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.[6]
- Tumor Implantation: Subcutaneously inject 100 μL of the cell suspension into the flank of immunocompromised mice.[6]
- Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[6]
- Drug Administration: Administer TL-895 orally (e.g., by gavage) at a predetermined dose and schedule. The control group receives the vehicle.[6]
- Tumor Measurement: Measure tumor volume using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[6]
- Endpoint and Analysis: Continue treatment for a defined period or until tumors in the control group reach a specified size. At the study's conclusion, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).[6] Statistically analyze the differences in



tumor volume between the treatment and control groups to determine the tumor growth inhibition (TGI).[6]

Signaling Pathways and Experimental Workflows Signaling Pathway Diagrams



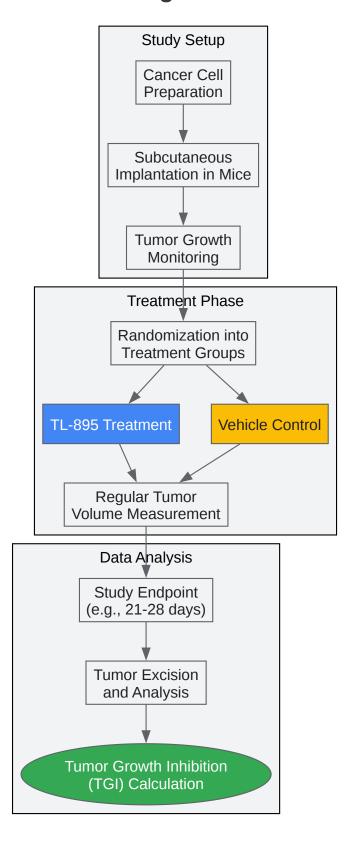


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Caption: Mechanism of action of TL-895 in the B-Cell Receptor signaling pathway.



Experimental Workflow Diagram



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Caption: Workflow for an in vivo tumor xenograft efficacy study.

Conclusion

TL-895 demonstrates potent and selective inhibition of BTK, leading to significant antineoplastic activity in preclinical models of B-cell malignancies and myelofibrosis. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation into the therapeutic potential of **TL-895**. The ongoing clinical trials will be crucial in translating these promising preclinical findings into meaningful clinical outcomes for patients.

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